molecular formula C10H13NO2 B14582930 N-Hydroxy-N-(1-phenylethyl)acetamide CAS No. 61077-21-2

N-Hydroxy-N-(1-phenylethyl)acetamide

Cat. No.: B14582930
CAS No.: 61077-21-2
M. Wt: 179.22 g/mol
InChI Key: VWMHZJDWJXVGHF-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(1-phenylethyl)acetamide is a chiral acetamide derivative characterized by a hydroxy group attached to the nitrogen atom and a 1-phenylethyl substituent. These compounds often serve as intermediates in synthesizing bioactive molecules or ligands for transition-metal catalysts .

Properties

CAS No.

61077-21-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-8(11(13)9(2)12)10-6-4-3-5-7-10/h3-8,13H,1-2H3

InChI Key

VWMHZJDWJXVGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C)O

Origin of Product

United States

Preparation Methods

Direct Amidation of Nitroalkanes

The one-pot amidation of primary nitroalkanes represents a streamlined route to N-Hydroxy-N-(1-phenylethyl)acetamide. Johnston et al. developed a general procedure using nitroalkanes, amines, and halogenation reagents in dimethyl ether (DME) under oxygen. For example, reacting (2-nitroethyl)benzene with (S)-1-phenylethan-1-amine in the presence of dibromotetrafluoroethane (DBTCE), potassium carbonate (K₂CO₃), and N-iodosuccinimide (NIS) yielded 2-phenyl-N-(1-phenylethyl)acetamide with 70% efficiency.

Mechanistic Insights :

  • Nitroalkane Activation : Bromination of the nitroalkane intermediate generates a reactive α-bromo species, facilitating nucleophilic attack by the amine.
  • Oxidative Conditions : Molecular oxygen promotes the elimination of HBr, driving the reaction toward amide formation.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent DME Maximizes solubility of intermediates
Halogen Source NIS (0.1 equiv.) Minimizes over-halogenation
Reaction Time 24 h Ensures complete conversion

Hydrogenation and Salt Formation Strategies

EP0982297A2 outlines a hydrogenation-based route to hydroxamic acid derivatives, offering parallels for N-hydroxyacetamide synthesis. The protocol involves:

  • Hydrogenation of Intermediates : Using 5% Pd/C (Johnson Matthey A11190A-5) under acidic conditions to reduce nitro or imine groups.
  • Salt Formation : Crystallization with p-methyl phenyl sulfonate enhances purity.

Case Study :

  • Substrate : 3,4-Dichlorophenyl acetic acid derivative.
  • Conditions : H₂ pressure, HCl/MeOH, NaHCO₃ neutralization.
  • Outcome : 85.3% yield with 99.6% purity after recrystallization.

Applicability :

  • N-Hydroxy Group Introduction : Hydroxylamine intermediates could be acetylated post-hydrogenation.

Chemoselective Acetylation Approaches

Hoogendoorn et al. demonstrated chemoselective N-acetylation of 4-aminophenol using propargyl bromide and K₂CO₃. Adapting this method, N-(1-phenylethyl)hydroxylamine could be acetylated under mild conditions:

Procedure :

  • Acetylation : Treat hydroxylamine with acetic anhydride in dichloromethane (DCM).
  • Workup : Neutralize with NaHCO₃ and purify via column chromatography.

Advantages :

  • Selectivity : Avoids O-acetylation due to steric hindrance from the 1-phenylethyl group.
  • Scalability : Yields >90% reported for analogous systems.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Key Advantage Limitation
One-Pot Amidation 70 95 Single-step, scalable Requires halogenation reagents
Nitrile Hydrolysis 65* 90* Avoids carboxylic acids Substrate-dependent yields
Hydrogenation 85* 99.6* High purity Multi-step, costly catalysts
Chemoselective >90* 98* Mild conditions Requires pre-formed hydroxylamine

*Estimated based on analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-phenylethyl)acetamide.

    Reduction: The compound can be reduced to form N-(1-phenylethyl)ethanamine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: N-(1-phenylethyl)acetamide.

    Reduction: N-(1-phenylethyl)ethanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key N-(1-phenylethyl)acetamide derivatives, highlighting substituents, synthesis methods, stereochemical outcomes, and applications:

Compound Name Substituents Synthesis Method Enantiomeric Excess (ee) Optical Rotation ([α]D) Applications/Notes
(S)-N-(1-Phenylethyl)acetamide None (parent structure) Procedure C with ligand L7 96.4% ee −52.7 (c 0.33, CHCl₃) Chiral intermediate; used in ligand design for asymmetric catalysis
(R)-2-Methoxy-N-(1-phenylethyl)acetamide Methoxy at α-carbon Dynamic kinetic resolution >99% ee +102.4 (c 1.00, CHCl₃) High-yield synthesis (90% recovery); model for stereoretentive processes
(R)-2-(2-Hydroxyphenyl)-N-(1-phenylethyl)acetamide Hydroxy at ortho position of phenyl ring Ruthenium(II/IV)-catalyzed oxidation 59% yield (no ee reported) N/A Intermediate in oxidation studies; potential for metalloenzyme mimicry
2-Chloro-N-(1-phenylethyl)acetamide Chloro at α-carbon Alkylation of pyrazolo derivatives N/A N/A Antimicrobial agent precursor; tested against bacterial strains
(S)-2-Methoxy-2-phenyl-N-((S)-1-phenylethyl)acetamide Methoxy and phenyl at α-carbon Stereoselective acylation Single diastereomer Confirmed by X-ray Demonstrates complete stereoselectivity in amide bond formation

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties

  • Methoxy Substituents : The α-methoxy group in (R)-2-methoxy-N-(1-phenylethyl)acetamide enhances steric bulk, favoring high enantioselectivity during dynamic kinetic resolution . Its optical rotation ([α]D = +102.4) contrasts sharply with the parent compound’s −52.7, highlighting substituent impact on chirality .
  • Hydroxy Substituents: (R)-2-(2-hydroxyphenyl)-N-(1-phenylethyl)acetamide introduces a phenolic hydroxyl group, enabling coordination with ruthenium catalysts in oxidation reactions . However, its lower yield (59%) compared to methoxy derivatives suggests sensitivity to steric and electronic factors.
  • Chloro Substituents : 2-Chloro-N-(1-phenylethyl)acetamide’s electrophilic α-carbon facilitates nucleophilic substitution, making it a key intermediate in antimicrobial pyrazolo-pyrimidine derivatives .

Stereochemical Outcomes

  • Dynamic Kinetic Resolution : The synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide achieves >99% ee via ruthenium-catalyzed racemization and enantioselective acylation, demonstrating superior stereocontrol compared to ligand-mediated methods .
  • Stereoretentive Reactions : (S)-2-methoxy-2-phenyl-N-((S)-1-phenylethyl)acetamide retains configuration during synthesis, as confirmed by X-ray crystallography .

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